molecular formula C5H11N3O B13274104 (Pyrrolidin-3-yl)urea CAS No. 585538-86-9

(Pyrrolidin-3-yl)urea

Cat. No.: B13274104
CAS No.: 585538-86-9
M. Wt: 129.16 g/mol
InChI Key: XGBULVIMVCHZSV-UHFFFAOYSA-N
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Description

(Pyrrolidin-3-yl)urea is a compound that features a pyrrolidine ring attached to a urea moiety. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The urea group is known for its ability to form hydrogen bonds, making it a valuable functional group in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyrrolidin-3-yl)urea typically involves the reaction of pyrrolidine with an isocyanate or a carbodiimide. One common method is the reaction of pyrrolidine with phenyl isocyanate under mild conditions to yield this compound. Another approach involves the use of carbodiimides, which react with pyrrolidine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve the large-scale reaction of pyrrolidine with isocyanates or carbodiimides in the presence of suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

(Pyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the urea group to amines.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the urea group under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amines derived from the reduction of the urea group.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

(Pyrrolidin-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (Pyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with proteins, influencing their structure and function. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, enhancing its binding affinity and selectivity for target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A lactam derivative with similar biological activities.

    Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.

    Prolinol: A hydroxylated pyrrolidine derivative with unique properties.

Uniqueness

(Pyrrolidin-3-yl)urea is unique due to the presence of both the pyrrolidine ring and the urea group, which together enhance its ability to form hydrogen bonds and interact with biological targets. This combination makes it a valuable compound in drug design and development.

Properties

CAS No.

585538-86-9

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

pyrrolidin-3-ylurea

InChI

InChI=1S/C5H11N3O/c6-5(9)8-4-1-2-7-3-4/h4,7H,1-3H2,(H3,6,8,9)

InChI Key

XGBULVIMVCHZSV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC(=O)N

Origin of Product

United States

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